molecular formula C16H18N2O5 B2356748 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421497-00-8

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2356748
CAS No.: 1421497-00-8
M. Wt: 318.329
InChI Key: SPBPNIVUDJKUGN-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and furan intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with aromatic and heterocyclic structures used in UV stabilization.

Uniqueness

What sets 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-20-7-5-18(9-12-4-6-21-10-12)16(19)17-13-2-3-14-15(8-13)23-11-22-14/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBPNIVUDJKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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